
2,6-dichloro-3-(iodomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-(iodomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2IN It is a derivative of pyridine, where the 2nd and 6th positions are substituted with chlorine atoms, and the 3rd position is substituted with an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(iodomethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-3-methylpyridine.
Scientific Research Applications
2,6-Dichloro-3-(iodomethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-(iodomethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-3-(iodomethyl)pyridine, used in the production of pharmaceuticals and agrochemicals.
2,6-Dichloro-3-iodopyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
3-(Iodomethyl)pyridine: Lacks the chlorine substituents, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodomethyl groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
58596-60-4 |
|---|---|
Molecular Formula |
C6H4Cl2IN |
Molecular Weight |
287.91 g/mol |
IUPAC Name |
2,6-dichloro-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChI Key |
HREHBEHNBJJMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CI)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
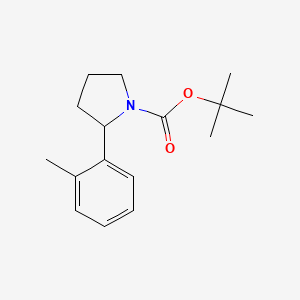
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
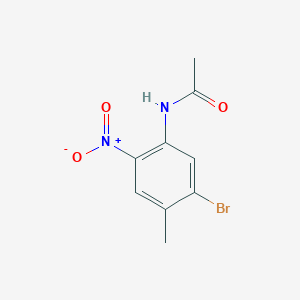
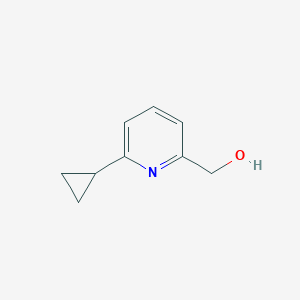
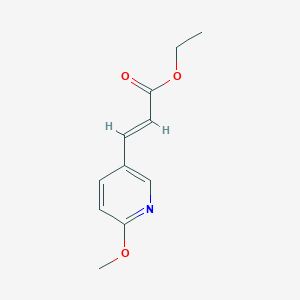
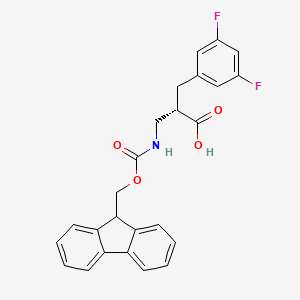
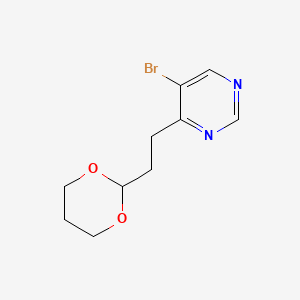
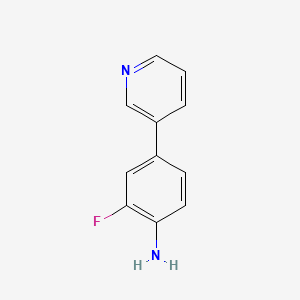
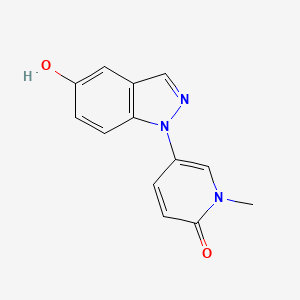
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)


![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
